Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a chloro-substituted naphthyridine ring fused with an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable chloro-substituted precursor, the compound can be synthesized through a series of reactions involving esterification, cyclization, and chlorination steps. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or function. In cancer research, the compound may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
- Ethyl 5-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 5-fluoro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
IGBZYKWYJAXZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)Cl |
Origin of Product |
United States |
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